Lipophilicity Reduction (XLogP3-AA) Relative to the Benzodioxolyl Analog
The target compound exhibits a computed XLogP3-AA of 3.6, which is markedly lower than the 5.89 logP of the direct analog 3-(2H-1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole (CAS 1094606-50-4), where the pyridin-4-yl group is replaced by a benzodioxolyl moiety [1]. This ~2.3 log unit difference predicts significantly greater aqueous solubility and reduced non-specific protein binding for the target compound, consistent with the introduction of the hydrophilic pyridine nitrogen.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6 |
| Comparator Or Baseline | 3-(2H-1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole (CAS 1094606-50-4): logP = 5.89 |
| Quantified Difference | Δ ~ 2.3 log units (lower for target) |
| Conditions | Computed properties from PubChem (XLogP3-AA 3.0 algorithm) and ChemDiv (logP); no experimental logP/logD data available for these specific compounds. |
Why This Matters
Lower logP correlates with improved aqueous solubility and reduced non-specific binding, which can translate to cleaner dose-response curves and fewer false positives in biochemical screening campaigns—a critical consideration when selecting compounds for hit-to-lead progression.
- [1] PubChem Compound Summary for CID 16956644. National Center for Biotechnology Information (2026). View Source
